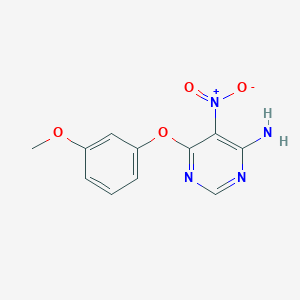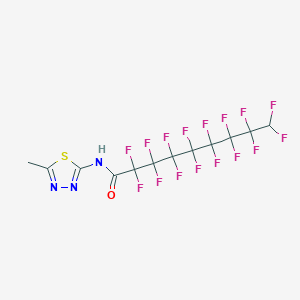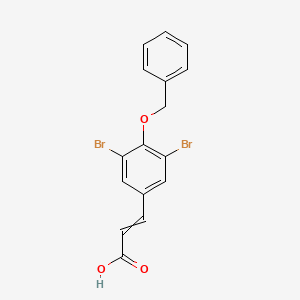
Ethyl 2-isocyanato-3-methylbutyrate,97
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE is an organic compound with a unique structure that includes an isocyanate group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE typically involves the reaction of an appropriate alcohol with an isocyanate precursor. One common method is the reaction of ethyl (2S)-2-hydroxy-3-methylbutanoate with phosgene or a phosgene substitute under controlled conditions to introduce the isocyanate group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate group.
Industrial Production Methods
On an industrial scale, the production of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety.
化学反応の分析
Types of Reactions
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form ureas.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form a primary amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Amines: For nucleophilic addition reactions, primary or secondary amines are commonly used.
Water: Hydrolysis reactions typically require aqueous conditions.
Catalysts: Polymerization reactions may require catalysts such as dibutyltin dilaurate to proceed efficiently.
Major Products
Ureas: Formed from the reaction with amines.
Primary Amines: Resulting from hydrolysis.
Polyurethanes: Produced through polymerization.
科学的研究の応用
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the production of polyurethanes, which are used in coatings, foams, and elastomers.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
作用機序
The mechanism of action of ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through the formation of urea linkages.
類似化合物との比較
Similar Compounds
Methyl Isocyanate: Similar in reactivity but lacks the ester group.
Ethyl Isocyanate: Similar structure but without the additional methyl group on the butanoate chain.
Isocyanatoacetic Acid Ethyl Ester: Contains an isocyanate group and an ester group but differs in the carbon chain structure.
Uniqueness
ETHYL (2S)-2-ISOCYANATO-3-METHYLBUTANOATE is unique due to the presence of both an isocyanate group and an ester group in its structure. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
ethyl (2S)-2-isocyanato-3-methylbutanoate |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6(2)3)9-5-10/h6-7H,4H2,1-3H3/t7-/m0/s1 |
InChIキー |
LXPOIQVGVGYFJA-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)[C@H](C(C)C)N=C=O |
正規SMILES |
CCOC(=O)C(C(C)C)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-2-(thiophen-2-yl)ethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12462031.png)


![5-Bromo-2-methyl-[1,3]oxazolo[5,4-B]pyridine](/img/structure/B12462047.png)
![(1R,2S)-2-[(4-carbamoylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12462050.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462058.png)

![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12462068.png)




![4-{[4-(Furan-2-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12462113.png)
